5-(Chloromethyl)-2-methylbenzonitrile
Description
5-(Chloromethyl)-2-methylbenzonitrile (hypothetical structure: C₉H₈ClN) is a substituted benzonitrile derivative featuring a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural analogs and related benzonitrile derivatives are well-documented. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive chloromethyl and nitrile groups .
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWIAEOOGOGDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-(Chloromethyl)-2-methylbenzonitrile with key analogs based on substituent positions, physical properties, and reactivity:
Table 1: Comparative Analysis of Benzonitrile Derivatives
*Hypothetical compound inferred from structural analogs.
Key Comparisons:
Substituent Effects on Reactivity: Chloromethyl (-CH₂Cl) vs. Chloro (-Cl): The chloromethyl group in this compound enhances electrophilicity compared to 5-Chloro-2-methylbenzonitrile, making it more reactive in nucleophilic substitution reactions. This property is critical in constructing complex molecules like benzimidazoles or oxadiazoles . Methyl (-CH₃) vs. Methoxy (-OCH₃): The methyl group at the 2-position (vs.
Physical Properties :
- Molecular weight differences reflect substituent contributions: Chloromethyl adds ~14.01 g/mol compared to chloro, while methoxy adds ~16.02 g/mol compared to methyl .
- Crystallinity and hydrogen bonding (e.g., in 5-Bromo-2-hydroxybenzonitrile) are influenced by polar groups like -OH, which form intermolecular O–H⋯N interactions (O⋯N distance: ~2.81 Å) .
Safety and Handling :
- Compounds with chloromethyl groups (e.g., 5-(Chloromethyl)-2-methoxybenzonitrile) often exhibit higher hazards, including skin corrosion (H314) and acute toxicity (H302, H312) . In contrast, simple chloro or methyl derivatives (e.g., 5-Chloro-2-methylbenzonitrile) are generally safer to handle .
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